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The landscape of targeted therapies for acute leukemias characterized by Mixed Lineage

Leukemia (MLL) gene rearrangements or Nucleophosmin 1 (NPM1) mutations is rapidly

evolving. Following the pioneering work on early inhibitors like MI-463, a new wave of potent

and selective menin-MLL interaction inhibitors has entered clinical development, demonstrating

significant promise in treating these aggressive hematological malignancies. This guide

provides a comprehensive comparison of the leading next-generation menin-MLL inhibitors:

Revumenib (SNDX-5613), Ziftomenib (KO-539), and DSP-5336 (Enzomenib), with MI-463 as a

benchmark.

This guide is intended for researchers, scientists, and drug development professionals, offering

a detailed overview of the preclinical and clinical data, experimental methodologies, and the

underlying signaling pathways.

Performance Comparison of Menin-MLL Inhibitors
The efficacy of menin-MLL inhibitors is primarily assessed by their ability to disrupt the menin-

MLL protein-protein interaction, leading to anti-proliferative effects in leukemia cells harboring

MLL rearrangements or NPM1 mutations. The following tables summarize the key preclinical

and clinical data for MI-463 and the next-generation inhibitors.

Preclinical Activity: In Vitro Potency
The in vitro potency of these inhibitors is typically measured by their half-maximal inhibitory

concentration (IC50) in biochemical assays that quantify the disruption of the menin-MLL
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interaction, and their half-maximal growth inhibition (GI50) in various leukemia cell lines.

Inhibitor Target
IC50
(Menin-MLL
Interaction)

Cell Line
GI50 / IC50
(Proliferatio
n)

Citation(s)

MI-463 Menin-MLL 15.3 nM

MLL-AF9

transformed

BMCs

0.23 µM

MV4-11 -

Revumenib Menin-MLL
Kᵢ of 0.149

nM

MV4;11,

RS4;11,

MOLM-13,

KOPN-8

10-20 nM [1][2]

Ziftomenib Menin-MLL -

MOLM13,

MV411, OCI-

AML2 (MLL-r)

<25 nM [3]

OCI-AML3

(NPM1mut)
<25 nM [3]

DSP-5336 Menin-MLL
≤ 50 nM (TR-

FRET)

MV4-11

(MLL-AF4)
10.2 nM [4]

MOLM-13

(MLL-AF9)
14.7 nM [4]

KOPN-8

(MLL-ENL)
30.8 nM [4]

OCI-AML3

(NPM1

mutation)

15.3 nM [4]

Clinical Efficacy and Safety Overview
Clinical trials have provided valuable insights into the efficacy and safety profiles of these next-

generation inhibitors in patients with relapsed or refractory acute leukemia.
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Inhibitor
Clinical
Trial

Patient
Population

Key
Efficacy
Results

Common
Adverse
Events
(Grade ≥3)

Citation(s)

Revumenib

AUGMENT-

101 (Phase

2)

R/R KMT2A-

rearranged

Leukemia

CR + CRh

Rate: 22.8%

ORR: 63.2%

Febrile

neutropenia

(37.2%),

Differentiation

syndrome

(16.0%), QTc

prolongation

(13.8%)

[5]

AUGMENT-

101 (Phase

2)

R/R NPM1-

mutated AML

CR + CRh

Rate: 23.4%

ORR: 46.9%

QTcF

prolongation

(22.6%)

[6][7]

Ziftomenib
KOMET-001

(Phase 2)

R/R NPM1-

mutated AML

CR Rate:

30% (at 600

mg)

Differentiation

syndrome

(13%),

Anemia,

Febrile

neutropenia,

Thrombocyto

penia (≤5%

each), QTc

prolongation

(2%)

[8][9]

DSP-5336 Phase 1/2

R/R KMT2A-

rearranged or

NPM1-

mutated

Leukemia

ORR (at ≥140

mg BID):

57% CR +

CRh: 24%

Differentiation

syndrome

(5.7% total,

no Grade ≥3

reported)

[10]

Signaling Pathways and Experimental Workflows
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To provide a deeper understanding of the mechanism of action and the evaluation process for

these inhibitors, the following diagrams illustrate the key signaling pathway and a typical

experimental workflow.

Menin-MLL Signaling Pathway and Inhibition
The interaction between menin and the MLL1 protein (or its fusion products in MLL-rearranged

leukemia) is crucial for the recruitment of the histone methyltransferase complex to target

genes, such as HOXA9 and MEIS1. This leads to their aberrant expression, driving

leukemogenesis. Menin inhibitors competitively bind to a pocket on menin, preventing its

interaction with MLL and thereby blocking the downstream oncogenic signaling.
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Menin MLL1 Fusion Protein
Interaction

Chromatin
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Activates Transcription
Leukemogenesis
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Caption: Menin-MLL signaling pathway and the mechanism of action of menin inhibitors.

Experimental Workflow for Preclinical Evaluation
The preclinical assessment of novel menin-MLL inhibitors follows a structured workflow, from

initial biochemical screening to in vivo efficacy studies.
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Caption: A typical preclinical experimental workflow for the development of menin-MLL

inhibitors.
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Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of drug

candidates. Below are representative protocols for key assays used in the characterization of

menin-MLL inhibitors.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This biochemical assay is used to quantify the disruption of the menin-MLL protein-protein

interaction by a small molecule inhibitor.

Objective: To determine the IC50 value of a test compound for the menin-MLL interaction.

Materials:

Recombinant human menin protein (e.g., with a His-tag)

Biotinylated peptide derived from MLL (containing the menin-binding motif)

Europium-labeled anti-His antibody (Donor)

Streptavidin-conjugated fluorophore (e.g., XL665 or d2) (Acceptor)

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)

384-well low-volume black plates

Test compounds dissolved in DMSO

Procedure:

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small

volume (e.g., 50 nL) of the diluted compounds to the 384-well assay plate.

Reagent Preparation: Prepare a master mix of the assay components in the assay buffer.

The final concentrations should be optimized, but typical ranges are:
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Menin-His: 5-10 nM

Biotin-MLL peptide: 10-20 nM

Europium-labeled anti-His antibody: 1-2 nM

Streptavidin-conjugated acceptor: 20-40 nM

Assay Reaction: Add the master mix to the assay plate containing the compounds.

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

Detection: Read the plate on a TR-FRET-compatible plate reader. Excite the donor

fluorophore (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 620

nm) and the acceptor (e.g., at 665 nm) after a time delay (e.g., 60 µs).

Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the

ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic

equation to determine the IC50 value.

Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability

and proliferation.

Objective: To determine the GI50 value of a test compound in leukemia cell lines.

Materials:

Leukemia cell lines (e.g., MV4-11, MOLM-13)

Complete cell culture medium

96-well clear flat-bottom plates

Test compounds dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

Cell Seeding: Seed the leukemia cells in the 96-well plates at a predetermined optimal

density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a

vehicle control (DMSO) and a no-cell control (medium only).

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified

5% CO2 incubator.

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4

hours at 37°C.

Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix

thoroughly to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Subtract the background absorbance (no-cell control) from all readings.

Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability

against the log of the inhibitor concentration and fit the data to a dose-response curve to

determine the GI50 value.

Mouse Xenograft Model of MLL-Rearranged Leukemia
This in vivo model is used to evaluate the anti-tumor efficacy and tolerability of a menin-MLL

inhibitor.

Objective: To assess the effect of a test compound on tumor growth and survival in a mouse

model of MLL-rearranged leukemia.

Materials:

Immunocompromised mice (e.g., NOD/SCID or NSG mice)
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MLL-rearranged leukemia cell line (e.g., MV4-11)

Matrigel (optional, for subcutaneous injection)

Test compound formulated for in vivo administration

Vehicle control

Procedure:

Cell Implantation: Inject a suspension of leukemia cells (e.g., 5 x 10^6 cells in PBS) into the

mice. This can be done intravenously (tail vein) to establish a disseminated leukemia model

or subcutaneously to form solid tumors.

Tumor Establishment: Allow the tumors to establish and reach a palpable size (for

subcutaneous models) or for signs of leukemia to appear (for disseminated models).

Treatment: Randomize the mice into treatment and control groups. Administer the test

compound and vehicle control according to the desired dosing schedule (e.g., daily oral

gavage).

Monitoring:

For subcutaneous models, measure tumor volume with calipers regularly (e.g., every 2-3

days).

For disseminated models, monitor for signs of disease progression (e.g., weight loss, hind

limb paralysis) and overall survival.

Monitor the body weight of all mice as an indicator of toxicity.

Endpoint: At the end of the study (e.g., when tumors in the control group reach a

predetermined size or when mice in the control group show signs of advanced disease),

euthanize the mice and collect tumors and/or tissues for further analysis (e.g.,

pharmacodynamic markers).

Data Analysis: Compare the tumor growth inhibition or survival rates between the treatment

and control groups to evaluate the efficacy of the compound.
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This guide provides a comparative overview of the next-generation menin-MLL inhibitors and is

intended to be a valuable resource for the scientific community. The provided data and

protocols should aid in the design and interpretation of future research in this exciting and

rapidly advancing field of cancer therapy.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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